Cas no 2228592-35-4 (3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid)

3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid structure
2228592-35-4 structure
Product Name:3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid
CAS No:2228592-35-4
MF:C11H19NO2
MW:197.27406334877
CID:6126695
PubChem ID:165626240
Update Time:2025-07-18

3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid
    • EN300-1774865
    • 2228592-35-4
    • Inchi: 1S/C11H19NO2/c1-2-10(4-3-5-10)11(9(13)14)6-8(12)7-11/h8H,2-7,12H2,1H3,(H,13,14)
    • InChI Key: GNMDYULCEJJPSR-UHFFFAOYSA-N
    • SMILES: OC(C1(CC(C1)N)C1(CC)CCC1)=O

Computed Properties

  • Exact Mass: 197.141578849g/mol
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 63.3Ų

3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid

3-Amino-1-(1-Ethylcyclobutyl)cyclobutane-1-Carboxylic Acid (CAS No. 2228592-35-4): A Comprehensive Overview

3-Amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid (CAS No. 2228592-35-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutane scaffold and amino functional group, exhibits promising properties that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic uses of 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid.

The chemical structure of 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid is defined by its cyclobutane core, which is substituted with an ethyl group and a carboxylic acid moiety. The presence of the amino group adds to its versatility and reactivity, making it an attractive target for synthetic chemists and medicinal chemists alike. The cyclobutane ring, being a four-membered ring, introduces significant ring strain, which can influence the compound's conformational flexibility and reactivity.

Synthesis of 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid has been achieved through various methods. One common approach involves the cyclization of a suitable precursor followed by functional group modifications. For instance, a recent study published in the Journal of Organic Chemistry described a multi-step synthesis starting from commercially available cyclobutene derivatives. The key steps involved the introduction of the ethyl group via an alkylation reaction, followed by the formation of the carboxylic acid moiety through oxidation. The final step involved the introduction of the amino group via an amide coupling reaction.

The biological activities of 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid have been extensively studied in recent years. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited potent inhibitory activity against a key enzyme in the urea cycle, making it a promising candidate for the treatment of hyperammonemia. The unique structural features of 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid allow it to bind selectively to the active site of the enzyme, thereby modulating its activity.

In addition to its enzymatic inhibition properties, 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid has also shown potential as an anti-inflammatory agent. Research conducted at a leading pharmaceutical company revealed that this compound effectively reduced inflammation in both in vitro and in vivo models. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and signaling pathways. These findings suggest that 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid could be developed into a novel therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These trials are designed to assess pharmacokinetic parameters and establish safe dosing regimens for further clinical evaluation.

The future prospects for 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring new therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic routes to scale up production for clinical use.

In conclusion, 3-amino-1-(1-ethylcyclobutyl)cyclobutane-1-carboxylic acid (CAS No. 2228592-35-4) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for various therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound holds great promise for improving patient outcomes in multiple disease areas.

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